2-(4-methyl-1-piperazinyl)cyclopentanamine, also known as 1-[1-(4-methylpiperazin-1-yl)cyclopentyl]methanamine, is a chemical compound with the molecular formula and a molecular weight of 197.32 g/mol. It is classified under the category of amines, specifically as a secondary amine due to the presence of a piperazine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.
The synthesis of 2-(4-methyl-1-piperazinyl)cyclopentanamine typically involves a reaction between cyclopentylmethanamine and 4-methylpiperazine. This reaction is generally conducted in a solvent under controlled conditions to facilitate the formation of the desired product. Specific methods include:
The molecular structure of 2-(4-methyl-1-piperazinyl)cyclopentanamine features several key components:
InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11(10-12)4-2-3-5-11/h2-10,12H2,1H3
KUTJXIZFVLYHEV-UHFFFAOYSA-N
This structure indicates a complex arrangement that allows for various interactions with biological targets.
2-(4-methyl-1-piperazinyl)cyclopentanamine can undergo several chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 2-(4-methyl-1-piperazinyl)cyclopentanamine involves its interaction with specific biological targets. It may act as an agonist or antagonist at various receptors, modulating their activity. For instance:
Detailed studies are necessary to elucidate the precise molecular mechanisms and pathways involved in its biological effects.
The stability and reactivity of 2-(4-methyl-1-piperazinyl)cyclopentanamine under various conditions (e.g., temperature, pH) are critical for its application in research and industry.
2-(4-methyl-1-piperazinyl)cyclopentanamine has several notable applications:
Research continues to explore its efficacy and safety profiles in various biological contexts, indicating its potential as a valuable compound in drug development.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: